

Technical Monograph: 16,16-Dimethyl Prostaglandin D2

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Compound of Interest

Compound Name: 16,16-Dimethyl-pgd2

CAS No.: 64072-59-9

Cat. No.: B154059

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Content Type: Technical Reference & Experimental Guide Subject: **16,16-Dimethyl-PGD2** (CAS: 64072-59-9) Audience: Senior Scientists, Pharmacologists, and Assay Development Leads

Executive Summary

16,16-Dimethyl Prostaglandin D2 (16,16-dm-PGD2) is a synthetic, metabolically stable analog of Prostaglandin D2 (PGD2).[1][2] Its primary utility in drug discovery and biological research stems from its resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for the rapid inactivation of endogenous prostaglandins.

While native PGD2 has a physiological half-life measured in minutes, 16,16-dm-PGD2 retains the core pharmacophore required for receptor binding (DP1 and DP2/CRTH2) while exhibiting a significantly extended duration of action. This makes it an indispensable tool for long-term incubation studies, sleep-wake regulation experiments, and investigating the chronic inflammatory signaling of the PGD2 axis without the confounding variable of rapid degradation.

Chemical Biology & Mechanism of Stability

The Metabolic Blockade

The biological activity of PGD2 is terminated primarily by the oxidation of the C-15 hydroxyl group to a 15-keto derivative. This reaction is catalyzed by 15-PGDH.

- Native PGD2: The C-15 position is vulnerable to enzymatic attack.
- 16,16-dm-PGD2: The addition of two methyl groups at the adjacent C-16 position creates significant steric hindrance. This structural modification physically blocks the active site of 15-PGDH from accessing the C-15 hydroxyl group, thereby preventing oxidation and inactivation.

Receptor Pharmacology

16,16-dm-PGD2 acts as an agonist at the two primary PGD2 receptors:

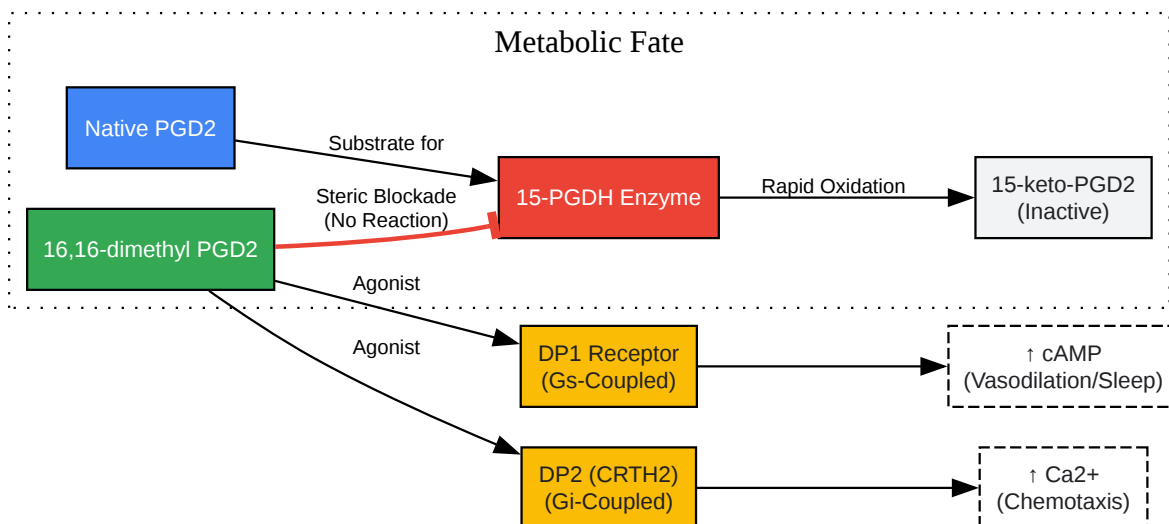
- DP1 Receptor (Prostanoid DP): Gs-coupled. Activation leads to adenylate cyclase stimulation, increased cAMP, vasodilation, and inhibition of platelet aggregation.
- DP2 Receptor (CRTH2): Gi-coupled. Activation leads to inhibition of adenylate cyclase, increased intracellular calcium, and chemotaxis of Th2 cells, eosinophils, and basophils.

Note on Potency: While 16,16-dm-PGD2 is a stable surrogate, its affinity for DP2 (CRTH2) is generally reported to be lower than that of the specific agonist 15(R)-15-methyl PGD2.

Therefore, 16,16-dm-PGD2 is best utilized when a general, stable PGD2 mimetic is required rather than for highly selective DP2 targeting.

Visualization: Metabolic Resistance & Signaling

The following diagram illustrates the structural logic of the metabolic blockade and the downstream signaling pathways.



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Caption: 16,16-dm-PGD2 resists 15-PGDH oxidation (red tee-arrow), preserving agonist activity at DP1 and DP2 receptors.

Physical Properties & Handling Data[3]

To ensure experimental reproducibility, strict adherence to solubility limits and solvent handling is required.

Property	Specification
Molecular Formula	C ₂₂ H ₃₆ O ₅
Molecular Weight	380.5 Da
Formulation	Typically supplied as a solution in Methyl Acetate
Solubility (PBS pH 7.2)	~ 5 mg/mL (after solvent exchange)
Solubility (DMSO)	~ 50 mg/mL
Solubility (Ethanol)	~ 75 mg/mL
Stability	≥ 2 years at -20°C

Experimental Methodologies

Protocol A: Solvent Exchange (Critical Step)

Context: 16,16-dm-PGD2 is often supplied in methyl acetate. This solvent is cytotoxic and will confound biological assays (e.g., platelet aggregation or cell culture) if not removed.

- Preparation: Calculate the required mass of prostaglandin for your assay.
- Evaporation: Aliquot the methyl acetate solution into a glass vial. Evaporate the solvent under a gentle stream of nitrogen gas (N₂).^{[1][3]}
 - Caution: Do not use heat. Prostaglandins are heat-sensitive.
 - Endpoint: Evaporate until a dry, oily residue remains.
- Reconstitution: Immediately dissolve the residue in DMSO or Ethanol (purged with inert gas) to create a high-concentration stock (e.g., 10 mM).
- Aqueous Dilution: Dilute this stock into your assay buffer (PBS, Tyrode's) immediately before use. Ensure the final organic solvent concentration is <0.1% to avoid vehicle effects.

Protocol B: Platelet Aggregation Inhibition Assay

Context: This assay validates the functional activity of 16,16-dm-PGD2 via the DP1 receptor. PGD2 agonists inhibit ADP-induced aggregation.^[4]

Reagents:

- Human Platelet-Rich Plasma (PRP)
- Agonist: ADP (Adenosine Diphosphate), 2.5 - 5 μM final concentration.
- Test Compound: 16,16-dm-PGD2 (Serial dilutions: 1 nM to 1 μM).

Workflow:

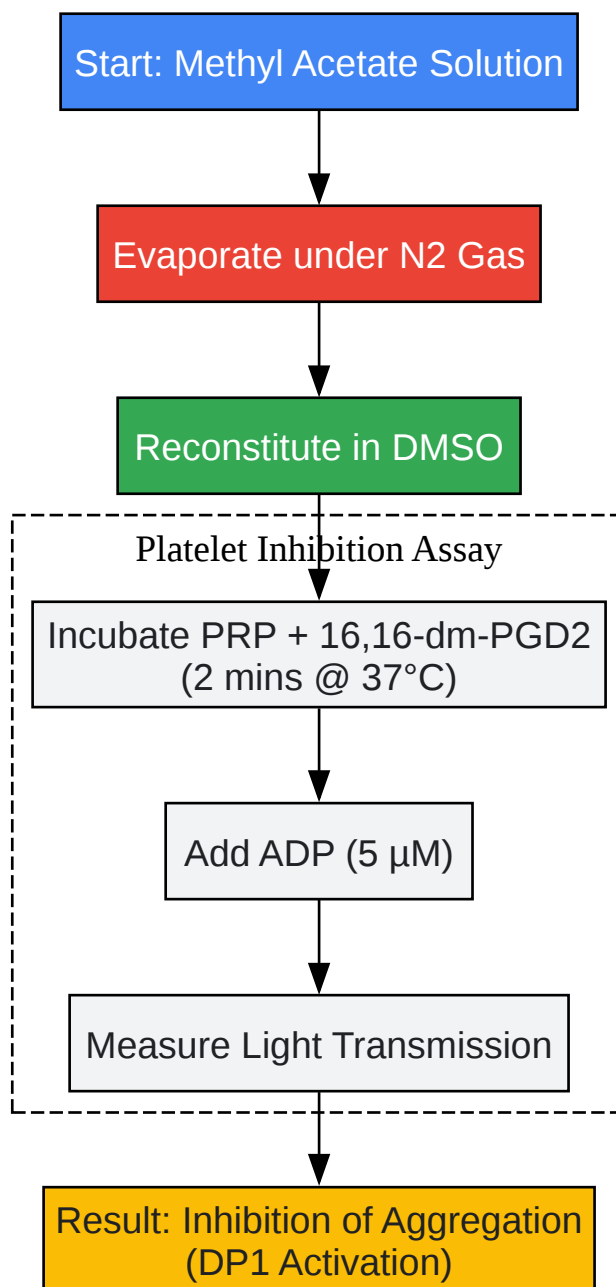
- Isolation: Collect whole blood into citrate anticoagulant. Centrifuge at 200 x g for 15 min to harvest PRP.

- Equilibration: Incubate PRP (250 μ L) at 37°C in an aggregometer cuvette for 2 minutes with stirring (1000 rpm).
- Pre-treatment: Add 16,16-dm-PGD2 or Vehicle (DMSO control) and incubate for 2 minutes.
 - Scientist's Note: The 2-minute incubation allows the stable analog to activate adenylate cyclase and elevate cAMP levels prior to the challenge.
- Challenge: Add ADP (2.5 - 5 μ M) to induce aggregation.
- Measurement: Record light transmission (aggregation) for 5-7 minutes.
- Analysis: Calculate % Inhibition relative to the Vehicle + ADP control.

Self-Validating Check:

- If the Vehicle control does not show >60% aggregation with ADP, the platelets are compromised.
- If 16,16-dm-PGD2 causes aggregation before ADP addition, check for TP receptor cross-reactivity (usually seen at >10 μ M).

Visualization: Assay Logic



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Caption: Workflow for solvent exchange and functional validation in platelet rich plasma (PRP).

References

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